Increased Lipophilicity vs. Unsubstituted Azetidine-3-carboxylic Acid Expands Drug-like Property Space
The N-(2-chloroisonicotinoyl) substituent increases the computed XLogP3 by approximately 1.0 log unit compared to the parent azetidine-3-carboxylic acid, shifting lipophilicity into a range more favorable for passive membrane permeability while remaining within typical drug-like limits (XLogP3 < 5) [1]. The molecular weight also increases from 101.10 g/mol to 240.64 g/mol, providing additional van der Waals surface area for target binding.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Azetidine-3-carboxylic acid (CAS 36476-78-5): XLogP3 = -0.38 |
| Quantified Difference | Δ XLogP3 ≈ +1.0; MW increase of 139.54 g/mol |
| Conditions | Computed via PubChem XLogP3 algorithm (release 2025.09.15) |
Why This Matters
This lipophilicity shift places the compound in a more desirable logP window (0–3) for CNS and oral drug candidates, differentiating it from the highly polar parent scaffold that is primarily confined to linker-only applications.
- [1] PubChem Compound Summary for CID 108085480, 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1697226-73-5 View Source
